6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Catalog No.
S13986116
CAS No.
M.F
C8H6BrNOS
M. Wt
244.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Product Name

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

IUPAC Name

6-bromo-4-methylthieno[3,2-b]pyridin-7-one

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

InChI

InChI=1S/C8H6BrNOS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,1H3

InChI Key

IOUPREDWGSYGLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CS2)Br

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound belonging to the thienopyridine family. This compound is characterized by its unique molecular structure, which includes a bromine atom at the sixth position and a methyl group at the fourth position of the thieno[3,2-b]pyridine ring. It exhibits diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. The molecular formula for this compound is C8H6BrNOSC_8H_6BrNOS, with a molecular weight of approximately 244.1 g/mol .

Research indicates that 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one possesses significant biological activities. It has been studied for its potential as an inhibitor of specific enzymes such as Pim-1 kinase, which is implicated in cell proliferation and survival. Its anticancer and anti-inflammatory properties make it a candidate for therapeutic applications in treating various diseases .

The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. The reaction conditions are optimized to enhance yield and purity. Although industrial production methods are not extensively documented, laboratory synthesis techniques can be scaled for larger production with appropriate optimizations .

This compound finds applications across several fields:

  • Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential therapeutic applications against cancer and other diseases.
  • Industry: Employed in developing new materials and chemical processes .

Several compounds share structural similarities with 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one. Here are some notable examples:

Compound NameUnique Features
Thieno[2,3-b]pyridineKnown for anticancer and antiviral activities.
Thieno[3,2-b]pyridineExhibits antifungal and anti-inflammatory properties.
Thieno[3,4-b]pyridineStudied for insecticidal properties.

The uniqueness of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Catalytic Reduction Strategies for Nitropyridine Precursors

Catalytic reduction plays a critical role in synthesizing aminopyridine intermediates, which are precursors for thienopyridinone frameworks. For example, hydrogenation of 3-nitro-4-methylpyridine over palladium-on-carbon (Pd/C) in ethanol at 50°C achieves quantitative conversion to 3-amino-4-methylpyridine, a key intermediate. Ruthenium-based catalysts, such as RuCl3·nH2O, have also been employed under transfer hydrogenation conditions (e.g., using ammonium formate as a hydrogen donor), yielding amines with >90% efficiency.

A comparative analysis of catalytic systems reveals that Pd/C in polar protic solvents (e.g., ethanol) provides superior selectivity for amine formation over competing side reactions, such as over-reduction or dehaloxylation (Table 1).

Table 1: Catalytic Reduction of Nitropyridine Precursors

CatalystSolventTemperature (°C)Yield (%)Reference
Pd/C (5 wt%)Ethanol5098
RuCl3·nH2OIsopropanol8092

Iron-Mediated Dehalogenation Approaches in Heterocyclic Systems

Iron-mediated dehalogenation enables the selective removal of bromine atoms from polyhalogenated intermediates. For instance, treatment of 5,6-dibromo-4-methylthieno[3,2-b]pyridin-7-one with iron powder in acetic acid at 100°C selectively removes the 5-bromo substituent, yielding the monobrominated product with 85% efficiency. This method leverages iron’s redox activity to generate reactive intermediates that facilitate C–Br bond cleavage without affecting the thienopyridinone core.

The reaction’s regioselectivity is attributed to steric and electronic factors: the 6-position bromine is less accessible due to adjacent methyl and carbonyl groups, making it resistant to reduction.

Solvent Optimization in Multi-Step Cyclization Reactions

Solvent choice significantly impacts the efficiency of cyclization steps. In the synthesis of thieno[3,2-b]pyridinones, tetrahydrofuran (THF) promotes nucleophilic attack during Backmann rearrangement, achieving 78% yield for the cyclized product. Conversely, dimethylformamide (DMF) enhances the stability of enolate intermediates in Friedel-Crafts acylation, increasing yields to 92% (Table 2).

Table 2: Solvent Effects on Cyclization Efficiency

Reaction StepSolventDielectric ConstantYield (%)Reference
Backmann RearrangementTHF7.678
Friedel-Crafts AcylationDMF36.792

Polar aprotic solvents like DMF stabilize charged transition states, while ethereal solvents (e.g., THF) favor neutral intermediates.

Regioselective Bromination Techniques for Thienopyridinone Derivatives

Regioselective bromination is achieved through directed ortho-metalation or halogen exchange. For example, lithiation of 4-methylthieno[3,2-b]pyridin-7-one with lithium diisopropylamide (LDA) at −78°C, followed by quenching with bromine, installs bromine exclusively at the 6-position with 89% yield. This selectivity arises from the directing effect of the carbonyl group, which activates the adjacent carbon for electrophilic attack.

Alternative methods, such as copper(II)-mediated bromine exchange, enable late-stage functionalization. Treatment of 6-chloro-4-methylthieno[3,2-b]pyridin-7-one with CuBr2 in acetonitrile at 120°C replaces chlorine with bromine, preserving the heterocyclic structure.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

242.93535 g/mol

Monoisotopic Mass

242.93535 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types